Cas no 24220-90-4 (3-Amino-1-methylquinolin-4(1H)-one)

3-Amino-1-methylquinolin-4(1H)-one 化学的及び物理的性質
名前と識別子
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- 3-Amino-1-methylquinolin-4(1H)-one
- 3-amino-1-methylquinolin-4-one
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- インチ: 1S/C10H10N2O/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12/h2-6H,11H2,1H3
- InChIKey: QZCPBAOSWIHOIW-UHFFFAOYSA-N
- SMILES: O=C1C(=CN(C)C2C=CC=CC=21)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 260
- XLogP3: 1.2
- トポロジー分子極性表面積: 46.3
3-Amino-1-methylquinolin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7431214-0.25g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 0.25g |
$623.0 | 2023-05-24 | |
Enamine | EN300-7431214-5.0g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 5g |
$3645.0 | 2023-05-24 | |
Alichem | A189005775-1g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 97% | 1g |
$690.84 | 2023-09-02 | |
Enamine | EN300-7431214-0.05g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 0.05g |
$293.0 | 2023-05-24 | |
Enamine | EN300-7431214-1.0g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 1g |
$1256.0 | 2023-05-24 | |
Enamine | EN300-7431214-0.1g |
3-amino-1-methyl-1,4-dihydroquinolin-4-one |
24220-90-4 | 95% | 0.1g |
$437.0 | 2023-05-24 | |
1PlusChem | 1P01K1VG-10g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 95% | 10g |
$6743.00 | 2024-05-21 | |
Aaron | AR01K23S-1g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 95% | 1g |
$1752.00 | 2025-02-14 | |
1PlusChem | 1P01K1VG-1g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 95% | 1g |
$1615.00 | 2024-05-21 | |
Aaron | AR01K23S-10g |
3-Amino-1-methylquinolin-4(1H)-one |
24220-90-4 | 95% | 10g |
$7457.00 | 2023-12-15 |
3-Amino-1-methylquinolin-4(1H)-one 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
3-Amino-1-methylquinolin-4(1H)-oneに関する追加情報
3-Amino-1-methylquinolin-4(1H)-one (CAS No. 24220-90-4): A Versatile Heterocyclic Compound with Emerging Applications
The 3-Amino-1-methylquinolin-4(1H)-one (CAS 24220-90-4) represents an important class of nitrogen-containing heterocyclic compounds that has gained significant attention in pharmaceutical research and material science. As a derivative of quinoline, this compound features a unique molecular structure combining a methyl group at position 1 and an amino group at position 3, which contribute to its distinctive chemical properties and reactivity patterns.
Recent studies highlight the growing importance of quinoline derivatives in drug discovery, particularly in the development of novel therapeutic agents. The 3-Amino-1-methylquinolin-4(1H)-one structure serves as a valuable scaffold for medicinal chemistry, with researchers exploring its potential as a building block for various bioactive molecules. Its molecular formula C10H10N2O and molecular weight of 174.20 g/mol make it an attractive intermediate for synthetic modifications.
The compound's physicochemical properties have been extensively studied, revealing interesting characteristics that contribute to its utility in chemical synthesis. With its moderate solubility in polar organic solvents and specific hydrogen bonding capabilities due to the amino group and carbonyl functionality, 3-Amino-1-methylquinolin-4(1H)-one demonstrates versatile reactivity that can be tailored for various applications. These properties make it particularly valuable in the design of molecular probes and fluorescent markers.
In pharmaceutical research, the quinolin-4(1H)-one core structure has shown remarkable potential. Current investigations focus on its derivatives as potential kinase inhibitors, with particular interest in their application for targeted therapies. The presence of both hydrogen bond donor (amino group) and acceptor (carbonyl group) sites in 3-Amino-1-methylquinolin-4(1H)-one allows for specific interactions with biological targets, making it a promising candidate for structure-activity relationship studies.
The synthesis of 3-Amino-1-methylquinolin-4(1H)-one typically involves multi-step organic transformations starting from readily available quinoline precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to access this valuable intermediate. Recent publications have highlighted novel catalytic methods that improve yield and reduce waste generation in the production of this compound.
Material scientists have discovered unique applications for 3-Amino-1-methylquinolin-4(1H)-one in the development of advanced functional materials. Its ability to coordinate with metal ions and participate in supramolecular assembly makes it valuable for creating novel organic semiconductors and luminescent materials. These applications align with current industry trends toward sustainable and high-performance materials for optoelectronic devices.
Quality control and characterization of 3-Amino-1-methylquinolin-4(1H)-one rely on advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to ensure purity and confirm structural integrity. These analytical methods are crucial for researchers and manufacturers working with this compound in various applications.
The global market for specialized quinoline derivatives like 3-Amino-1-methylquinolin-4(1H)-one has shown steady growth, driven by increasing demand from pharmaceutical and materials science sectors. Industry reports indicate particular expansion in Asia-Pacific regions, where research and development activities in medicinal chemistry have intensified. This growth reflects the compound's importance as a versatile intermediate in modern chemical research.
Safety considerations for handling 3-Amino-1-methylquinolin-4(1H)-one follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used when working with this material. Storage recommendations typically suggest keeping the compound in a cool, dry environment protected from light to maintain stability.
Future research directions for 3-Amino-1-methylquinolin-4(1H)-one include exploration of its biological activities and potential therapeutic applications. The scientific community continues to investigate its role as a privileged structure in medicinal chemistry, with particular interest in its potential as a scaffold for developing new classes of enzyme inhibitors and receptor modulators.
For researchers seeking detailed information about 3-Amino-1-methylquinolin-4(1H)-one CAS 24220-90-4, numerous scientific databases and chemical catalogs provide comprehensive data including spectral information, synthetic procedures, and safety guidelines. The compound's growing importance ensures that new research findings and applications continue to emerge in the scientific literature.
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